6-Methoxy-2-phenylquinoline-4-carboxylic acid is a derivative of the Cinchophen (2-phenylquinoline-4-carboxylic acid) scaffold. This chemical class is a primary focus in the development of inhibitors for the human urate transporter 1 (hURAT1), a key protein responsible for uric acid reabsorption in the kidneys. As a well-characterized member of this class, this compound serves as a critical research tool and precursor for investigating next-generation treatments for hyperuricemia and gout. [1]
The 2-phenylquinoline-4-carboxylic acid core is highly sensitive to substitution, where minor structural modifications can lead to fundamentally different biological activities and target profiles. For example, derivatives from this exact scaffold have been developed as potent inhibitors of histone deacetylases (HDACs), a completely different enzyme class from the urate transporter URAT1. [1] This demonstrates that the 6-methoxy group is not an incidental feature but a critical determinant of target specificity. Procuring a close analog, such as the unsubstituted parent compound or a different positional isomer, will not produce comparable results in URAT1-focused assays and introduces a significant risk of off-target effects or complete loss of relevant activity.
In a direct comparison using HEK293 cells overexpressing the human URAT1 transporter, 6-Methoxy-2-phenylquinoline-4-carboxylic acid demonstrated more potent inhibition than the established clinical benchmark, Benzbromarone. [1] The target compound exhibited an IC50 value approximately two times lower than Benzbromarone, indicating a significantly higher binding affinity and inhibitory potential at the molecular target. [1]
| Evidence Dimension | hURAT1 Inhibition (IC50) |
| Target Compound Data | 0.19 µM |
| Comparator Or Baseline | Benzbromarone: 0.39 µM |
| Quantified Difference | 2.05x more potent than Benzbromarone |
| Conditions | In vitro assay with HEK293 cells overexpressing hURAT1. |
For researchers screening for novel uricosuric agents, this superior in vitro potency makes it a more efficient tool and a stronger starting point for lead optimization.
When evaluated in a potassium oxonate-induced hyperuricemia rat model, oral administration of 6-Methoxy-2-phenylquinoline-4-carboxylic acid resulted in a more pronounced reduction of serum uric acid compared to Benzbromarone at the same dosage. [1] The target compound lowered uric acid levels by 55.9%, outperforming Benzbromarone's 48.8% reduction. [1]
| Evidence Dimension | Serum Uric Acid Reduction (%) |
| Target Compound Data | 55.9% reduction |
| Comparator Or Baseline | Benzbromarone: 48.8% reduction |
| Quantified Difference | 14.5% greater relative reduction than Benzbromarone |
| Conditions | Potassium oxonate-induced hyperuricemic rat model; 5 mg/kg oral administration. |
This demonstrates superior in vivo efficacy, providing a clear rationale for selecting this compound for preclinical studies to validate URAT1 as a therapeutic target.
The quinoline-4-carboxylic acid scaffold is synthetically accessible through well-documented and scalable chemical processes. The Pfitzinger reaction and related Doebner methodologies, which construct the quinoline core from isatin derivatives and carbonyl compounds, are established industrial processes. [REFS-1, REFS-2] This ensures that the compound and its future derivatives have a reliable and cost-effective manufacturing pathway, a critical consideration for long-term research programs and potential therapeutic development.
| Evidence Dimension | Synthetic Accessibility |
| Target Compound Data | Synthesized via established Pfitzinger/Doebner reactions. |
| Comparator Or Baseline | Complex, multi-step, or low-yield custom syntheses. |
| Quantified Difference | Utilizes cheap, readily available starting materials (isatin, substituted acetophenones) under mild conditions suitable for industrial scale. |
| Conditions | Base-catalyzed condensation and cyclization. |
For procurement managers and process chemists, this established synthesis route reduces supply chain risk and ensures the material is suitable for scale-up without requiring costly, novel process development.
With higher in vitro potency and superior in vivo efficacy compared to the clinical drug Benzbromarone, this compound is a validated starting point for medicinal chemistry programs aiming to develop next-generation URAT1 inhibitors with improved therapeutic profiles. [1]
The demonstrated ability to significantly lower serum uric acid levels in established animal models makes this compound the right choice for studies designed to validate the therapeutic hypothesis of URAT1 inhibition for gout or other hyperuricemic conditions. [1]
Given its sub-micromolar IC50 value, this compound serves as a reliable positive control and reference standard for high-throughput screening campaigns designed to identify new chemical entities targeting the URAT1 transporter. [1]
Irritant